(3R,5R)-1-benzyl-5-(hydroxymethyl)pyrrolidin-3-ol
CAS No.:
Cat. No.: VC13762615
Molecular Formula: C12H17NO2
Molecular Weight: 207.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H17NO2 |
|---|---|
| Molecular Weight | 207.27 g/mol |
| IUPAC Name | (3R,5R)-1-benzyl-5-(hydroxymethyl)pyrrolidin-3-ol |
| Standard InChI | InChI=1S/C12H17NO2/c14-9-11-6-12(15)8-13(11)7-10-4-2-1-3-5-10/h1-5,11-12,14-15H,6-9H2/t11-,12-/m1/s1 |
| Standard InChI Key | JSZNWUQCOLGFNL-VXGBXAGGSA-N |
| Isomeric SMILES | C1[C@H](CN([C@H]1CO)CC2=CC=CC=C2)O |
| SMILES | C1C(CN(C1CO)CC2=CC=CC=C2)O |
| Canonical SMILES | C1C(CN(C1CO)CC2=CC=CC=C2)O |
Introduction
Chemical Identity and Structural Characteristics
(3R,5R)-1-Benzyl-5-(hydroxymethyl)pyrrolidin-3-ol belongs to the pyrrolidine class of heterocyclic compounds, characterized by a five-membered ring containing one nitrogen atom. The stereochemistry at the 3rd and 5th positions (R-configuration) is critical for its biological and chemical interactions.
Table 1: Key Identifiers and Properties
| Property | Value |
|---|---|
| IUPAC Name | (3R,5R)-1-benzyl-5-(hydroxymethyl)pyrrolidin-3-ol |
| Molecular Formula | |
| Molecular Weight | 207.27 g/mol |
| CAS Number | Not publicly disclosed |
| SMILES | C1C(CN(C1CO)CC2=CC=CC=C2)O |
| InChIKey | JSZNWUQCOLGFNL-UHFFFAOYSA-N |
| Log (Chrom) | ~0.5–1.2 (dependent on pH) |
The compound’s benzyl group enhances lipophilicity, while the hydroxymethyl and hydroxyl groups provide sites for hydrogen bonding and further functionalization. Its stereochemistry is preserved through chiral synthesis methods, as discussed below.
Synthesis and Stereospecific Preparation
Synthetic Pathway from cis-4-Hydroxy-D-Proline
A landmark stereospecific synthesis begins with commercially available cis-4-hydroxy-D-proline hydrochloride (1). Through a two-step process involving esterification and reduction, methyl (2R,4R)-1-benzyl-4-hydroxypyrrolidine-2-carboxylate (3) is generated. Subsequent reduction of the ester group yields (3R,5R)-1-benzyl-5-(hydroxymethyl)pyrrolidin-3-ol (4) with high enantiomeric purity .
Key Reactions:
-
Esterification:
-
Reduction:
This pathway achieves a 50% yield for the final step, emphasizing the efficiency of stereoretentive reductions .
Ring Expansion to Piperidine Derivatives
The pyrrolidine core can undergo ring expansion to form six-membered piperidine derivatives. Treatment of (3R,5R)-1-benzyl-5-(hydroxymethyl)pyrrolidin-3-ol with vinyl magnesium chloride in the presence of DIPEA generates an aziridinium intermediate, which rearranges to hydroxypiperidine (5) as a single diastereomer . This reaction underscores its versatility as a synthetic building block.
Physicochemical Properties and Characterization
Solubility and Lipophilicity
The compound exhibits moderate aqueous solubility (~0.1–1 mg/mL in HEPES buffer at pH 8) and a measured log of 0.5–1.2, balancing lipophilicity and polarity . These properties make it suitable for medicinal chemistry applications where membrane permeability and solubility are critical.
Spectroscopic Data
-
: Key signals include δ 7.3 ppm (benzyl aromatic protons), δ 3.6–4.0 ppm (hydroxymethyl and hydroxyl groups), and δ 2.5–3.2 ppm (pyrrolidine ring protons).
-
HRMS: Observed at m/z 208.133 (theoretical 207.27).
Applications in Organic Synthesis and Medicinal Chemistry
Intermediate in Targeted Protein Degradation
(3R,5R)-1-Benzyl-5-(hydroxymethyl)pyrrolidin-3-ol serves as a precursor to piperidine-based degraders of the oncoprotein BCL6. In one study, derivatives such as CCT373566 demonstrated sub-nanomolar degradation potency (DC = 0.35 nM) due to stereospecific interactions with BCL6’s BTB domain .
Table 2: Selected BCL6 Degraders Derived from Pyrrolidine Intermediate
| Compound | DC (nM) | Log | Solubility (µM) |
|---|---|---|---|
| CCT373566 | 0.35 | 2.3 | 12 |
| CCT369260 | 54 | 4.3 | <5 |
The hydroxyl group at position 3 forms a hydrogen bond with a structural water molecule on BCL6, while the 5-methyl group modulates dimerization surfaces .
Chiral Building Block for Peptidomimetics
The compound’s rigid pyrrolidine scaffold mimics proline residues in peptides, enabling its use in peptidomimetic drug design. Derivatives have shown activity against proteases and GPCRs .
Research Findings and Future Directions
Stereochemical Dependence of Bioactivity
Only the (3R,5R) configuration induces BCL6 degradation, whereas (3S,5S) and trans-isomers are inactive . This specificity highlights the need for asymmetric synthesis methods to avoid racemic mixtures.
Challenges and Innovations
-
Microsomal Stability: Early derivatives exhibited high clearance in human liver microsomes (>50 mL/min/kg), necessitating structural optimizations .
-
Synthetic Scalability: Current yields (50%) for ring expansion steps require improvement for industrial-scale production .
Future Applications
-
PROTAC Development: Integration into proteolysis-targeting chimeras (PROTACs) for degrading undruggable targets.
-
Antiviral Agents: Exploration of pyrrolidine derivatives as inhibitors of viral proteases.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume